4-Chloro-2,6-difluoroanisole
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Overview
Description
4-Chloro-2,6-difluoroanisole is a chemical compound with the CAS Number: 170572-51-7 . It has a molecular weight of 178.57 and its IUPAC name is 5-chloro-1,3-difluoro-2-methoxybenzene . It is also known as 4-Chloro-2,6-difluorophenyl methyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy groups attached.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Molecular Structure and Conformation
4-Chloro-2,6-difluoroanisole's structural and conformational properties have not been directly studied, but insights can be drawn from similar compounds. For instance, research on 4-fluoroanisole and 3,4-difluoroanisole has explored their molecular structures and conformational dynamics, revealing how fluorination affects molecular geometry and electron distribution. These studies, conducted via gas electron diffraction and quantum chemical methods, have elucidated the single conformer nature of 4-fluoroanisole and the planar conformations of 3,4-difluoroanisole, which may provide a basis for understanding the effects of chloro and fluoro substituents in this compound on its physical and chemical behavior (Giricheva et al., 2004).
Fluorination Effects on Conformation
The effect of fluorination on molecular conformation has been highlighted in studies on 2,6-difluoroanisole, showing a change from planar to perpendicular conformation in comparison to anisole. This shift has been rationalized by orbital interactions and steric repulsion, which are critical in understanding the molecular behavior of fluorinated compounds, including this compound (Zarembo et al., 2006).
Chemical Synthesis Applications
The synthetic versatility of fluorinated compounds is demonstrated in the preparation of (phenyldifluoromethyl)- and (phenoxydifluoromethyl)-silanes from α-chloro-α,α-difluoroanisole derivatives. These reactions, promoted by magnesium in the presence of chlorotrimethylsilane, showcase the potential for this compound to serve as an intermediate in the synthesis of complex fluorinated molecules, highlighting its value in organic synthesis and material science applications (Guidotti et al., 2004).
Halogen Bonding in Molecular Design
The unique electronic effects of fluorine are leveraged in the design of silylium ions, where 2,6-bis(2,6-difluorophenyl)phenyldimethylsilanium ions demonstrate how fluorine's electron-withdrawing nature can influence molecular geometry and dynamics. Such studies are crucial for understanding halogen bonding and its application in designing new materials and catalysts, suggesting areas where this compound could be of interest (Romanato et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5-chloro-1,3-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNULYVUAIRSFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296601 |
Source
|
Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170572-51-7 |
Source
|
Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170572-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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